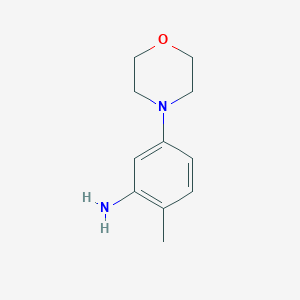

2-Methyl-5-morpholinoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAGWHGZKMGPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methyl 5 Morpholinoaniline and Its Analogs

Established Synthetic Pathways for the Morpholinoaniline Scaffold

The construction of the morpholinoaniline core typically relies on two key transformations: the introduction of the morpholine (B109124) moiety onto the aromatic ring and the formation of the aniline (B41778) group.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Morpholine Introduction

A primary and widely employed method for forging the carbon-nitrogen bond between an aromatic ring and morpholine is through Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). libretexts.orgyoutube.com

The synthesis of 2-Methyl-5-morpholinoaniline can be envisioned to start from a precursor like 1-halo-2-methyl-5-nitrobenzene. In this scenario, the nitro group activates the aromatic ring, facilitating the displacement of the halide by the nucleophilic morpholine. The reaction is typically carried out in the presence of a base in a suitable solvent.

Table 1: Illustrative Conditions for SNAr Introduction of Morpholine

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | Morpholine | K2CO3 | DMSO | 120 | >95 |

| 1-Chloro-2,4-dinitrobenzene | Morpholine | Et3N | EtOH | Reflux | ~90 |

This table presents generalized conditions based on reactions with similar substrates and is for illustrative purposes.

Reductive Methodologies for Aromatic Nitro Precursors to Amino Groups

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in the synthesis of anilines. A variety of reducing agents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and reaction conditions. nih.govoiccpress.comresearchgate.net

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov Metal-based reductions using iron, tin, or zinc in acidic media are also classical and effective methods. nih.gov More recently, transfer hydrogenation using reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst has gained popularity due to its operational simplicity. nih.govoiccpress.comresearchgate.net

For the synthesis of this compound from its nitro precursor, 4-(3-methyl-4-nitrophenyl)morpholine, a selective reduction of the nitro group is the final key step.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Reducing Agent | Solvent | Key Features |

|---|---|---|---|

| Pd/C, PtO₂, Raney Ni | H₂ | Alcohols, EtOAc | High efficiency, can be sensitive to other functional groups. |

| Fe, Sn, Zn | HCl, AcOH | Water, Alcohols | Cost-effective, robust, often requires acidic conditions. |

| Na₂S₂O₄ | - | Water/THF | Mild conditions, useful for sensitive substrates. |

| NaBH₄/Catalyst | NaBH₄ | Alcohols | Milder than catalytic hydrogenation, catalyst choice is key. |

This table summarizes common reduction methods applicable to aromatic nitro compounds.

Direct Amination Reactions for Morpholino Moiety Incorporation

Direct amination reactions represent an alternative strategy for forming the C-N bond between the aromatic ring and morpholine. While less common than the SNAr approach for this specific scaffold, methods like the Buchwald-Hartwig amination have revolutionized the synthesis of aryl amines. wikipedia.orgrsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and amines, including cyclic amines like morpholine. wikipedia.orgrsc.orgresearchgate.netorganic-synthesis.comresearchgate.net

The application of a Buchwald-Hartwig amination to synthesize this compound could potentially start from 5-bromo-2-methylaniline (B1273131) and morpholine, or 3-bromo-toluene and morpholine followed by subsequent functional group transformations. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction. rsc.orgresearchgate.netorganic-synthesis.com

Advanced Synthetic Techniques for this compound and Derivatives

Beyond the established pathways, modern synthetic organic chemistry offers more advanced and often more efficient methods for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. beilstein-journals.orgwikipedia.orgnih.govnih.govlibretexts.org While not directly forming the C-N bond of the morpholinoaniline, it can be strategically employed to construct substituted aniline precursors. For instance, a boronic acid derivative of a substituted aniline could be coupled with a suitable partner to build the desired carbon skeleton before the introduction of the morpholine or the final reduction step.

A potential Suzuki-Miyaura strategy for a derivative of this compound could involve the coupling of a boronic acid or ester-functionalized aniline with a heterocyclic halide, for example. The reaction is known for its high functional group tolerance and generally mild reaction conditions. beilstein-journals.orgwikipedia.orgnih.govnih.govlibretexts.org

Table 3: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Examples | Role in the Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle. |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilizes the palladium center and influences reactivity. |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species. |

| Organoboron Reagent | Boronic acids (RB(OH)₂), Boronic esters (RB(OR)₂) | The source of the carbon nucleophile. |

This table outlines the essential components for a successful Suzuki-Miyaura coupling.

Electrochemical Synthesis Methods for Oxidation and Derivatization

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. scispace.comresearchgate.netresearchgate.netrsc.orgrsc.orgnih.gov In the context of aniline synthesis, electrochemical reduction of nitroaromatics is a well-established technique. researchgate.netrsc.org This method can provide high yields and avoids the use of potentially hazardous reducing agents. researchgate.net

Furthermore, electrochemical methods can be used for the derivatization of anilines through oxidative coupling reactions. scispace.comresearchgate.netrsc.orgnih.gov The electrochemical polymerization of aniline and its derivatives has been extensively studied. scispace.comresearchgate.netrsc.orgnih.gov While direct electrochemical synthesis of this compound has not been widely reported, the principles of electrosynthesis could be applied to either the reduction of a nitro precursor or the derivatization of the final aniline product. The conditions for such reactions, including the choice of electrode material, solvent, supporting electrolyte, and applied potential, would need to be carefully optimized.

Multi-Component Reactions (MCRs) in Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient pathway to generate libraries of structurally diverse molecules from simple precursors. mdpi.comuniba.it While specific MCRs for the de novo synthesis of the this compound scaffold are not extensively documented, established MCRs can be employed using this compound as a key building block.

For instance, the primary amine of this compound makes it a suitable component for isocyanide-based MCRs like the Ugi and Passerini reactions. uniba.ite-bookshelf.de In a hypothetical Ugi four-component reaction (U-4CR), this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like structures. This approach is highly valued in drug discovery for its ability to create large, diverse chemical libraries with high atom economy. uniba.it

Similarly, the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an activated alkene, could be utilized to synthesize complex quinoline (B57606) derivatives. nih.gov By using this compound as the aniline component, novel polycyclic structures incorporating the morpholine moiety can be accessed in a single, convergent step. The efficiency of MCRs reduces the number of synthetic steps, saving time, resources, and energy. uniba.itfrontiersin.org

N-Alkylation and Acylation Strategies for Amine Functionalization

The primary amino group of this compound is a prime site for functionalization through N-alkylation and N-acylation, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties.

N-Alkylation is a fundamental method for synthesizing secondary and tertiary amines. nih.gov The reaction of this compound with alkyl halides is a common approach, though it can suffer from over-alkylation. More controlled methods involve reductive amination with aldehydes or ketones, or the use of alcohols as alkylating agents, which is considered an environmentally friendly approach as the only byproduct is water. nih.gov For instance, visible-light-induced N-alkylation offers a metal-free and base-free strategy. nih.gov The use of specific catalytic systems, such as CuO–NiO/γ–Al2O3, has proven effective for the N-alkylation of morpholine with various alcohols, achieving high conversion and selectivity. researchgate.net

N-Acylation involves the reaction of the aniline with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents). This reaction produces stable amide derivatives. Pentafluorophenyl esters are known to be efficient coupling agents for this purpose. umich.edu These functionalization strategies are crucial for creating analogs with tailored properties for various applications.

Below is a table summarizing potential N-alkylation and N-acylation reactions for this compound.

| Reaction Type | Reagent Class | Example Reagent | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halide | Iodomethane | Base (e.g., K₂CO₃) | Secondary Amine |

| N-Alkylation | Alcohol | Ethanol | CuO–NiO/γ–Al₂O₃, Heat researchgate.net | Secondary Amine |

| N-Alkylation | Aldehyde | Benzaldehyde | Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride | Base (e.g., Pyridine) | Amide |

| N-Acylation | Anhydride | Acetic Anhydride | Mild Heat | Amide |

| N-Acylation | Carboxylic Acid | Benzoic Acid | Coupling Agent (e.g., DCC) | Amide |

Intramolecular Cyclization and Polymerization Techniques

Beyond simple functionalization, this compound and its derivatives can serve as monomers for polymerization or as precursors for building complex heterocyclic systems via intramolecular cyclization.

Intramolecular Cyclization: By introducing appropriate functional groups, derivatives of this compound can be designed to undergo intramolecular cyclization, forming new rings. For example, an N-acylated derivative with a terminal alkene could undergo a Heck reaction to form a lactam. Similarly, a derivative containing a 2-nitrobenzyl alcohol moiety could undergo a base-promoted intramolecular redox cyclization to form cinnoline (B1195905) structures. nih.gov Such strategies are powerful for creating rigid, polycyclic scaffolds from flexible precursors. The synthesis of furoindolin-2-one structures through the oxidative cyclization of alkenes is another example of how new rings can be efficiently formed. mdpi.com

Polymerization: Aniline and its derivatives are well-known monomers for synthesizing conducting polymers like polyaniline (PANI). rsc.org this compound can be polymerized through oxidative chemical or electrochemical methods. Typically, this involves an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.govresearchgate.net The resulting polymer would feature a backbone of repeating aniline units, with the methyl and morpholino groups as substituents. These substituents can significantly influence the polymer's properties, such as solubility, processability, and electrochemical behavior. rsc.orgnih.gov For instance, substituents can alter the surface morphology of the polymer from hierarchical to spherical structures. rsc.org The incorporation of such functionalized monomers allows for the tuning of the final polymer's characteristics for applications in sensors, electronics, and anti-corrosion coatings. nih.gov

Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

Achieving chemo- and regioselectivity is a critical challenge in the synthesis and functionalization of polysubstituted aromatic compounds like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound, a key challenge is the selective functionalization of the primary aniline amine without affecting the morpholine ring. The nitrogen atom in the morpholine ring is a tertiary amine and is generally less nucleophilic and more sterically hindered than the primary aniline amine, making it less reactive towards common alkylating and acylating agents. However, under harsh conditions or with specific catalysts, reactions at the morpholine nitrogen could potentially occur.

Regioselectivity concerns the position at which a reaction occurs. During the synthesis of the core scaffold, for example, via nucleophilic aromatic substitution of a di-halogenated toluene (B28343) derivative with morpholine, the position of substitution must be controlled. More commonly, regioselectivity is a major consideration during subsequent reactions on the aromatic ring, such as electrophilic aromatic substitution (e.g., halogenation, nitration, or Friedel-Crafts reactions). The existing substituents—the strongly activating amino group, the moderately activating methyl group, and the activating morpholino group—direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The interplay of these directing effects determines the final position of substitution, and careful selection of reaction conditions is necessary to favor one regioisomer over others. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and success of synthesizing this compound and its derivatives are highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, catalyst, temperature, and reactant stoichiometry.

Influence of Solvent Systems and Catalytic Systems

Solvent Systems: The choice of solvent can dramatically affect reaction rates, yields, and even the reaction pathway. For nucleophilic aromatic substitution reactions used to install the morpholine ring, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation while leaving the nucleophile relatively free, accelerating the reaction. In catalyst-based reactions, the solvent's ability to dissolve reactants and the catalyst, as well as its polarity, plays a crucial role. nih.gov In some cases, solvent-free conditions, achieved by heating the reactants together, can provide a more environmentally friendly and efficient alternative, leading to shorter reaction times and higher yields. nih.gov

Catalytic Systems: Catalysts are fundamental to many synthetic transformations. In the synthesis of morpholinoaniline analogs, palladium-based catalysts are often used for C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the morpholine-aryl bond. The reduction of a nitro group precursor to the aniline is frequently accomplished using heterogeneous catalysts like palladium on carbon (Pd/C) with a hydrogen source. chemicalbook.com The activity and selectivity of these catalysts can be fine-tuned by the choice of ligands (for homogeneous catalysts) or support materials (for heterogeneous catalysts). For instance, modifying a Pd/γ-Al2O3 catalyst with morpholine has been shown to act as a dechlorination inhibitor, boosting selectivity in the hydrogenation of p-chloronitrobenzene. mdpi.com

The table below illustrates the impact of different catalytic systems on a common reaction step in aniline synthesis.

| Reaction | Catalyst | Solvent | Temperature | Yield/Selectivity | Reference |

| Nitro Group Reduction | 5% Pd/C, H₂ | Methanol/Ammonia | Room Temp | 70% Yield | chemicalbook.com |

| Nitro Group Reduction | Fe/NH₄Cl | Methanol/Water | 70 °C | High Yield | researchgate.net |

| C-N Coupling | Pd₂(dba)₃, BINAP | Toluene | 100 °C | Good to Excellent Yield | (General) |

| N-Alkylation | CuO–NiO/γ–Al₂O₃ | Gas-Phase | 220 °C | >90% Selectivity | researchgate.net |

Temperature and Stoichiometry Control for Reaction Efficiency

Temperature Control: Reaction temperature is a critical parameter that influences reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of reactants. For many reactions, an optimal temperature must be identified that balances reaction speed with selectivity and yield. For example, in the synthesis of 2-anilino nicotinic acids, heating at 120 °C under solvent-free conditions was found to be optimal. nih.gov In other cases, reactions may require cooling to low temperatures (e.g., -78 °C) to control exothermic processes or to achieve high stereoselectivity. mdpi.com

Stoichiometry Control: The molar ratio of reactants is crucial for maximizing the conversion of the limiting reagent and minimizing waste. In many reactions, a slight excess of one reactant is used to drive the reaction to completion. For instance, when synthesizing 2-anilino nicotinic acids, a reactant ratio of 1:1.5 (2-chloronicotinic acid to aniline) was found to be optimal. nih.gov In functionalization reactions like N-alkylation, precise control of stoichiometry is essential to prevent multiple additions to the amine, which would result in a mixture of secondary and tertiary amines. nih.gov Careful optimization through screening different reactant ratios is a standard procedure to maximize the yield of the desired product.

Computational and Theoretical Chemistry Studies of 2 Methyl 5 Morpholinoaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can predict molecular structure, energy, and a variety of electronic properties with high accuracy.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Methyl-5-morpholinoaniline, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. worldscientific.com These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. From this optimized structure, key electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can be calculated. The MEP map, for instance, would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher reactivity. tandfonline.com For aromatic amines and morpholine (B109124) derivatives, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, which are electron-rich. rsc.org From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be derived to quantify the molecule's reactivity. worldscientific.comtandfonline.com

Table 1: Hypothetical Reactivity Descriptors for this compound (Based on DFT Calculations for Analogous Molecules)

| Parameter | Formula | Predicted Value (a.u.) | Description |

| HOMO Energy (EHOMO) | - | ~ -0.20 to -0.25 | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | ~ -0.05 to 0.00 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 0.15 to 0.25 | Relates to chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | ~ 0.20 to 0.25 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 0.00 to 0.05 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | ~ 0.10 to 0.15 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 0.075 to 0.125 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ2 / (2η) | ~ 0.04 to 0.12 | Index of electrophilic character. |

Thermodynamic Investigations of Reaction Pathways and Stability

Computational methods can be used to calculate key thermodynamic properties, providing insights into the stability and reaction energetics of this compound. nih.govfrontiersin.org By calculating standard thermodynamic functions such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S), the thermal stability of the molecule can be assessed. mdpi.comarxiv.orgacs.org These calculations are vital for predicting the feasibility and spontaneity of chemical reactions involving the compound. For instance, investigating potential metabolic pathways would involve calculating the activation energies and reaction enthalpies for proposed transformation steps.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer and delocalization of electron density within the molecule. worldscientific.com For this compound, NBO analysis would quantify the hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. This analysis helps to explain the stability of the molecule arising from these electronic interactions and provides insight into the nature of its chemical bonds. worldscientific.com

Molecular Docking and Simulation Studies

While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular docking and simulation studies predict how a molecule interacts with a biological target, such as a protein receptor.

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). tandfonline.comresearchgate.net For this compound, this would involve docking the molecule into the active site of a relevant protein target. Studies on similar aniline and morpholine derivatives show their potential to act as inhibitors for various kinases or other enzymes. nih.govmdpi.com A typical docking study would identify the most likely binding pose and calculate a binding affinity score, which estimates the strength of the interaction. The analysis would detail the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the protein. tandfonline.com For example, the morpholine ring is often involved in improving pharmacokinetic properties and can form hydrogen bonds, while the aniline portion can engage in π-π stacking with aromatic residues in a binding pocket. nih.gov

Table 2: Potential Interacting Residues for this compound in a Hypothetical Kinase Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Aniline -NH group | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |

| Aromatic Ring | π-π Stacking / π-Alkyl | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Methyl Group | Hydrophobic Interaction | Alanine, Valine, Leucine, Isoleucine |

Following docking, molecular dynamics (MD) simulations could be performed to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.com

Conformational Analysis and Prediction of Binding Affinity

Conformational analysis is a cornerstone of understanding a molecule's behavior, as its three-dimensional shape dictates its interactions with other molecules. For this compound, computational methods are employed to identify the most stable conformations and the energy barriers between them. This is typically achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy calculations using quantum mechanical methods like Density Functional Theory (DFT).

The flexibility of this compound arises from the rotation around the C-N bond connecting the aniline and morpholine rings, as well as the puckering of the morpholine ring itself. Computational studies can map the potential energy surface associated with these degrees of freedom to identify low-energy conformers.

The prediction of binding affinity is crucial for assessing the potential of this compound to interact with biological targets. Molecular docking is a primary computational technique used for this purpose. In these simulations, the conformational flexibility of the ligand (this compound) is often considered as it approaches the binding site of a receptor. The binding affinity is then estimated using scoring functions that account for various intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. While specific binding affinity predictions for this compound are not extensively documented in publicly available research, the methodologies are well-established for analogous compounds.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Geometry optimization of conformers | Stable conformers, relative energies, dihedral angles |

| Molecular Dynamics (MD) | Simulation of conformational changes over time | Dynamic behavior, conformational landscape in solution |

| Molecular Docking | Prediction of binding to a target protein | Binding pose, estimated binding affinity (e.g., kcal/mol) |

Structure-Energy Relationships

The relationship between the structure of a molecule and its energy is fundamental to its stability and reactivity. For this compound, computational studies can quantify how changes in its geometry affect its electronic energy. Quantum chemical calculations are central to establishing these relationships.

By systematically varying key structural parameters, such as the dihedral angle between the aniline and morpholine rings or the bond lengths and angles within the molecule, a potential energy surface can be constructed. This surface provides a detailed map of the energy landscape, highlighting the most stable structures (energy minima) and the transition states for conformational changes (saddle points).

Furthermore, the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are intrinsically linked to its structure. These properties, which can be readily calculated, are critical in understanding the molecule's reactivity and its potential for intermolecular interactions.

| Structural Parameter | Impact on Energy | Computational Insight |

| C(phenyl)-N(morpholine) Dihedral Angle | Determines steric hindrance and electronic conjugation | Rotational energy barrier, identification of stable rotamers |

| Morpholine Ring Pucker | Influences overall molecular shape and substituent orientation | Energy difference between chair, boat, and twist-boat conformations |

| Methyl Group Rotation | Minimal impact on overall energy | Low rotational barrier, free rotation at room temperature |

Predictive Modeling of Chemical Behavior and Reactivity

Reactivity indices derived from DFT calculations, such as the Fukui functions and the dual descriptor, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these models can predict whether reactions are more likely to occur on the aniline ring, the morpholine ring, or the methyl group.

Kinetic modeling can also be employed to simulate reaction pathways and predict reaction rates. By calculating the energies of reactants, transition states, and products, the activation energy for a given reaction can be determined, providing a quantitative measure of its feasibility. While specific kinetic models for reactions involving this compound are not widely published, the theoretical framework for such studies is robust.

| Predictive Model | Target Property | Key Parameters |

| Frontier Molecular Orbital (FMO) Theory | Reactivity towards electrophiles and nucleophiles | HOMO and LUMO energy levels and spatial distribution |

| Electrostatic Potential (ESP) Mapping | Sites for electrostatic interactions | Charge distribution on the molecular surface |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Electron density at bond critical points |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 5 Morpholinoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

In ¹H NMR spectroscopy of 2-Methyl-5-morpholinoaniline, distinct signals are expected for the aromatic protons, the methyl group protons, the amine protons, and the methylene (B1212753) protons of the morpholine (B109124) ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aniline (B41778) ring—the electron-donating amino (-NH₂) and morpholino groups, and the weakly donating methyl (-CH₃) group.

The protons of the morpholine ring adjacent to the nitrogen are expected to be deshielded compared to those adjacent to the oxygen. The aromatic protons will appear as distinct signals due to the substitution pattern. The -NH₂ protons typically appear as a broad singlet, and the methyl group protons as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (position 6) | 6.8 - 7.0 | Doublet (d) | 1H |

| Aromatic CH (position 4) | 6.3 - 6.5 | Doublet of doublets (dd) | 1H |

| Aromatic CH (position 3) | 6.2 - 6.4 | Doublet (d) | 1H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H |

| Morpholine -CH₂-N- | 3.0 - 3.3 | Triplet (t) | 4H |

| Morpholine -CH₂-O- | 3.7 - 3.9 | Triplet (t) | 4H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon attached to the amino group (C1) and the morpholino group (C5) will be shifted downfield due to the electronegativity of the nitrogen atoms. The morpholine ring will exhibit two signals for its methylene carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ (C5) | 148 - 152 |

| Aromatic C-N (Morpholine) (C2) | 145 - 149 |

| Aromatic C-CH₃ (C1) | 118 - 122 |

| Aromatic CH (C6) | 129 - 132 |

| Aromatic CH (C4) | 105 - 109 |

| Aromatic CH (C3) | 102 - 106 |

| Morpholine -CH₂-N- | 48 - 52 |

| Morpholine -CH₂-O- | 66 - 69 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. The molecular formula for this compound is C₁₁H₁₆N₂O.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₇N₂O⁺ | 193.1335 |

The fragmentation of this compound in the mass spectrometer would likely involve the loss of the methyl group, cleavage of the morpholine ring, and other characteristic fragmentations of the aniline structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring, methyl group, and morpholine ring, the C-O-C ether linkage of the morpholine, and the C-N bonds.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |

| N-H (Amine) | 1580 - 1650 | Bending (Scissoring) |

| C-O-C (Ether) | 1070 - 1150 | Asymmetric Stretching |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and conformational details. For an organic molecule like this compound, a successful crystallographic analysis would yield a wealth of structural information.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

A hypothetical data set that could be obtained from an X-ray crystallographic analysis of this compound is presented in the table below. Such data would provide the absolute configuration and conformation of the molecule in the solid state.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| α (°) | 90 |

| β (°) | 105.32 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

Note: The data in the table is hypothetical and serves to illustrate the typical parameters obtained from an X-ray crystallography experiment for a molecule of this type. A definitive crystal structure for this compound is not currently available in open literature.

Application of Spectroscopic Techniques in Metal Complex and Schiff Base Characterization

This compound, with its primary amine group, is a versatile precursor for the synthesis of Schiff bases and their subsequent metal complexes. Spectroscopic techniques are indispensable in confirming the formation and elucidating the structures of these derivatives.

Schiff bases are typically formed through the condensation reaction of the primary amine of this compound with an aldehyde or ketone. The formation of the characteristic azomethine (-C=N-) group is a key indicator of a successful reaction.

Infrared (IR) Spectroscopy is often the first line of analysis. The disappearance of the N-H stretching vibrations of the primary amine and the appearance of a new, strong absorption band typically in the region of 1600-1650 cm⁻¹ is indicative of the formation of the C=N bond of the Schiff base.

When these Schiff base ligands are used to form metal complexes, IR spectroscopy provides further insights. A shift in the C=N stretching frequency upon coordination to a metal ion suggests the involvement of the azomethine nitrogen in bonding. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is another powerful tool. In the ¹H NMR spectrum of a Schiff base derived from this compound, the formation of the azomethine group is confirmed by a characteristic signal for the imine proton. Changes in the chemical shifts of the aromatic protons of the aniline ring upon complexation can provide information about the coordination environment.

Electronic (UV-Visible) Spectroscopy provides information about the electronic transitions within the molecule. The spectra of the Schiff bases and their metal complexes typically show bands corresponding to π → π* and n → π* transitions. The formation of metal complexes often results in new absorption bands, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing clues about the geometry of the complex.

These spectroscopic methods, used in conjunction, allow for a thorough characterization of the Schiff bases and metal complexes derived from this compound, confirming their synthesis and providing detailed information about their electronic and molecular structures.

Structure Activity Relationship Sar Studies of 2 Methyl 5 Morpholinoaniline Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its constituent atoms. In the case of 2-Methyl-5-morpholinoaniline derivatives, modifications to the aromatic ring, the methyl group, and the morpholine (B109124) ring can profoundly influence their efficacy and selectivity towards a biological target.

Influence of Aromatic and Alkyl Substituents on Efficacy

The substitution pattern on the aniline (B41778) ring is a critical determinant of biological activity. The introduction of various aromatic and alkyl groups can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its ability to bind to a target receptor or enzyme. For instance, in analogous chemical series, the addition of electron-withdrawing groups, such as halogens, to an aromatic ring has been shown to enhance inhibitory activity against certain enzymes. e3s-conferences.org Conversely, electron-donating groups may increase activity against other targets. The position of these substituents is also paramount, as steric hindrance can prevent optimal binding.

Similarly, modifications to the methyl group at the 2-position of the aniline ring can impact activity. While a methyl group can contribute to hydrophobic interactions within a binding pocket, replacing it with larger alkyl groups could either enhance or diminish efficacy depending on the topology of the target site.

Table 1: Hypothetical Impact of Aromatic Substituents on the Biological Activity of this compound Derivatives

| Substituent at C-4 of Aniline Ring | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |

| -H (unsubstituted) | Baseline | Reference activity |

| -Cl (Chloro) | Increased | May enhance activity through halogen bonding |

| -OCH3 (Methoxy) | Slightly Increased | Could increase activity via hydrogen bond acceptance |

| -NO2 (Nitro) | Increased | May decrease activity due to steric bulk and strong electron withdrawal |

| -CH3 (Methyl) | Increased | Could enhance hydrophobic interactions |

Role of Heterocyclic Moiety Modifications (e.g., morpholine ring)

The morpholine ring itself is a key pharmacophoric feature, often contributing to improved aqueous solubility and metabolic stability. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for receptor binding. Modifications to the morpholine ring, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., thiomorpholine, piperazine), can significantly modulate the biological profile of the parent compound. For example, SAR studies on other morpholine-containing compounds have shown that substitution at the C-3 position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org The chair-like conformation of the morpholine ring also plays a role in how the molecule presents its substituents to the biological target.

Conformational Flexibility and its Influence on Receptor Binding

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a critical factor in its interaction with a biological target. For this compound derivatives, rotation around the single bonds connecting the aniline ring to the morpholine nitrogen and the methyl group allows the molecule to explore various conformations.

The preferred conformation in solution may not be the one that binds to the receptor. The energy barrier to adopt the "bioactive conformation" must be low enough for effective binding to occur. Computational methods, such as molecular mechanics, can be used to predict the energetically preferred conformations of these derivatives. Understanding the conformational preferences is essential for designing molecules that are pre-organized for binding, which can lead to enhanced affinity and selectivity.

Pharmacophore Elucidation for Targeted Molecular Interactions

A pharmacophore is an abstract description of the essential molecular features that are necessary for a specific biological activity. For this compound derivatives, a pharmacophore model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a particular target.

Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). These models serve as valuable tools in virtual screening campaigns to identify new, structurally diverse compounds with the potential for similar biological activity. A hypothetical pharmacophore for a kinase inhibitor based on this scaffold might include a hydrogen bond acceptor (the morpholine oxygen or nitrogen), a hydrophobic feature (the methyl group), and an aromatic ring for π-π stacking interactions.

Correlation between Computational Predictions and Experimental SAR Data

The integration of computational modeling with experimental testing is a powerful strategy in modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs.

For this compound derivatives, a QSAR model could be developed using descriptors that quantify various molecular properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). The predictive power of such a model relies heavily on the quality and diversity of the experimental data used to build it.

Non Clinical Biological Activity and Molecular Mechanisms of Action

Anticancer Research Applications

The potential of 2-Methyl-5-morpholinoaniline in anticancer research has not been extensively characterized in published studies. The broader morpholinoaniline scaffold has been explored as a pharmacophore in the design of new therapeutic agents; however, specific data on the 2-methyl substituted variant is largely absent.

Kinase Inhibition Profiles (e.g., EGFR, PKMYT-1, WEE1, Aurora Kinases, LRRK2)

A specific kinase inhibition profile for this compound has not been reported in the reviewed scientific literature. While related chemical structures, such as anilinoquinolines and other morpholinoaniline-containing molecules, have been investigated as inhibitors of various kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, no studies have specifically detailed the inhibitory activity of this compound against these or other kinases like PKMYT-1, WEE1, or LRRK2. rsc.orgauctoresonline.orgnih.gov

Reversal of Multidrug Resistance (MDR) Phenotypes in Cellular Models

No published research could be found that investigates the potential of this compound to reverse multidrug resistance (MDR) phenotypes in cancer cell models. The challenge of MDR, often mediated by efflux pumps like P-glycoprotein, is a significant area of cancer research, and various chemical entities are being explored for their ability to overcome it. nih.govmdpi.com However, studies specifically evaluating this compound for this application are not available.

Inhibition of Cancer Cell Proliferation in vitro Studies

There is a lack of specific data from in vitro studies detailing the antiproliferative effects of this compound on cancer cell lines. Consequently, key metrics such as IC₅₀ values across different cancer cell types have not been established for this particular compound. While numerous studies report the cytotoxic and antiproliferative activities of various novel synthetic compounds, including complex quinoxaline (B1680401) and quinazolinone derivatives, none have focused on this compound. nih.govacs.orgmdpi.com

Identification of Molecular Targets and Modulation of Cellular Signaling Pathways

Given the absence of specific research on its biological activities, the molecular targets of this compound and its effects on cellular signaling pathways remain unidentified. The elucidation of molecular targets is contingent on initial findings related to biological activity, such as kinase inhibition or receptor modulation, which are currently not available for this compound. Research on other complex molecules containing a morpholinoaniline moiety has implicated pathways like the RAS-signaling cascade, but this cannot be directly attributed to this compound itself. frontiersin.org

Antimicrobial Research Applications

Currently, there are no available studies in the scientific literature that have evaluated this compound for antimicrobial activity. Research in this area has focused on related but structurally distinct compounds, such as 2-methyl-5-nitroaniline (B49896) derivatives or morpholine-containing 5-arylideneimidazolones, which have been investigated as potential antibacterial agents or antibiotic adjuvants. researchgate.netmdpi.comnih.gov However, the findings from these studies cannot be extrapolated to this compound due to differences in their chemical structures.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No studies were found that evaluated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Trichophyton)

There is no available data on the antifungal properties of this compound against common pathogenic fungi such as Candida albicans or species of Trichophyton.

Antimycobacterial Activity Against Mycobacterium tuberculosis Strains

The antimycobacterial potential of this compound against Mycobacterium tuberculosis has not been reported in the scientific literature.

Inhibition of Bacterial Biofilm Formation

No research could be located that investigated the ability of this compound to inhibit the formation of bacterial biofilms.

Interaction with Bacterial Penicillin-Binding Proteins (PBPs) for Cell Wall Synthesis Inhibition

There is no evidence to suggest that this compound has been studied for its interaction with bacterial penicillin-binding proteins or its potential to inhibit bacterial cell wall synthesis.

Anti-Inflammatory Potential and Mechanisms

Histamine (B1213489) H1-Receptor Antagonism (for structurally related derivatives)

While the anti-inflammatory mechanism of histamine H1-receptor antagonism has been explored for some structurally related compounds, no such studies have been conducted specifically on derivatives of this compound.

Neurological Activity Investigations

Anticonvulsant/Anti-Seizure Potential Assessment in Preclinical Models

No specific preclinical studies have been identified that directly assess the anticonvulsant or anti-seizure potential of this compound. However, the chemical scaffolds present in this molecule are found in numerous compounds with established central nervous system (CNS) activity.

The morpholine (B109124) ring is a well-recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into CNS-active drugs due to its favorable physicochemical properties that can enhance solubility and facilitate passage across the blood-brain barrier. acs.orgresearchgate.netnih.govnih.govacs.org A variety of morpholine derivatives have been synthesized and explored for their anticonvulsant effects. For example, research into novel 1-(morpholinomethyl)-3-substituted isatin (B1672199) derivatives has been conducted to evaluate their antiepileptic properties. researchgate.net Similarly, certain quinazoline-4(3H)-one derivatives that feature a morpholinoethyl group have demonstrated protective effects in preclinical models of seizures, such as the subcutaneous pentylenetetrazole (scPTZ) test in mice. nih.gov

The structural characteristics of potential anticonvulsant agents often include a hydrophobic aryl group, a domain capable of hydrogen bonding, and an electron-donating moiety. researchgate.net The structure of this compound could potentially fulfill these criteria. Furthermore, derivatives of pyrrolidine-2,5-dione containing different amine fragments have shown promise as anticonvulsants in models like the maximal electroshock (MES) test, suggesting that the combination of an aniline (B41778) and a morpholine ring might warrant investigation for similar activities. nih.gov

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

There is a lack of specific scientific data concerning the antioxidant properties of this compound or its capacity to modulate reactive oxygen species (ROS).

The antioxidant activity of a compound is typically linked to its ability to neutralize free radicals by donating an electron or a hydrogen atom. While some compounds containing cyclic ether structures, such as certain biosurfactants, have demonstrated antioxidant capabilities, there is no direct evidence to extend this property to morpholinoaniline derivatives. mdpi.com The antioxidant potential of a molecule is a complex function of its entire structure and the presence of functional groups amenable to participating in redox reactions.

General Mechanisms of Action Involving Enzyme and Receptor Modulation

Specific interactions between this compound and biological enzymes or receptors have not been reported. Nevertheless, the constituent morpholine and aniline structures are fundamental components of many molecules known to modulate a variety of biological targets.

Morpholine-containing compounds are prominent in the development of drugs targeting the CNS, including those that interact with receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative conditions. acs.orgnih.govnih.gov The morpholine moiety can contribute to the potency of a drug through specific molecular interactions and can serve as a structural scaffold that orients other functional groups for optimal binding to their biological targets. nih.govnih.gov For instance, certain compounds incorporating a morpholine ring have been explored as dual inhibitors of lipid kinases such as PIKfyve and PIP4K2C. mdpi.com

Aniline derivatives are also found in a diverse range of bioactive compounds. For example, a study of 2-methyl-5-nitroaniline derivatives focused on their antimicrobial effects, illustrating that modifications to the aniline ring can confer specific biological activities. researchgate.net In the realm of receptor modulation, the dopamine (B1211576) 5 receptor's role in mediating the degradation of the Angiotensin II type 1 receptor highlights the involvement of amine-containing structures in cellular signaling pathways. h1.co The function of the secretin receptor is also known to be influenced by the presence of phenolic residues, which bear some structural resemblance to substituted anilines. grantome.com

Given that molecules featuring these chemical scaffolds can interact with a broad spectrum of biological targets—including GABAA receptors and carbonic anhydrases in the context of epilepsy—it is plausible that this compound could possess the ability to modulate the activity of certain enzymes or receptors. mdpi.com However, in the absence of direct experimental data, any such potential remains speculative.

Research Applications and Derivatization Beyond Biological Activity

Role as a Versatile Intermediate in Organic Synthesis

The molecular structure of 2-methyl-5-morpholinoaniline, which combines an aromatic amine with a morpholine (B109124) substituent, positions it as a highly adaptable intermediate in organic synthesis. The primary amino group on the aniline (B41778) ring is a key functional handle for a wide array of chemical transformations, including diazotization, acylation, and alkylation, which are fundamental steps in constructing more complex molecules.

In the realms of pharmaceutical and agrochemical development, aniline derivatives are crucial building blocks. nbinno.com The presence of the morpholine ring in this compound is particularly significant, as the morpholine scaffold is a well-established feature in numerous approved drugs due to its favorable properties, such as improving aqueous solubility and metabolic stability. researchgate.net The compound can serve as a precursor for the synthesis of quinoline-based structures, which are known for their diverse medicinal applications, including antimalarial and antibacterial agents. nih.govnih.gov The strategic placement of the methyl and morpholino groups on the aniline ring can be exploited to fine-tune the steric and electronic properties of the final active ingredients, potentially leading to enhanced efficacy and selectivity.

The utility of this compound extends to the construction of intricate molecular frameworks. As a bifunctional molecule, it can be integrated into larger systems through reactions involving both the aniline and morpholine moieties. rsc.org This dual reactivity is advantageous in the design of supramolecular assemblies and polymers. semanticscholar.orgnih.gov The ability to form covalent bonds through the aniline group while the morpholine nitrogen acts as a potential coordination site allows for the creation of multifaceted structures. researchgate.net This makes it a candidate for developing novel materials and complex organic molecules with tailored properties. researchgate.net

Functional Material Modification

The application of organic molecules to modify and enhance the properties of functional materials is a rapidly growing area of research. The electron-donating nature of the morpholino group in this compound makes it a prime candidate for surface functionalization of various nanomaterials.

Research has demonstrated the effectiveness of a structurally related compound, 4-morpholinoaniline (B114313), in significantly improving the photoluminescence quantum yield (PLQY) of carbon dots (CDs). acs.org Surface modification of p-phenylenediamine-derived CDs with 4-morpholinoaniline increased the PLQY from 28.3% to 41.8% in chloroform. acs.org This enhancement is attributed to the electron-donating and rigid structure of the morpholinoaniline modifier. acs.org Given the structural similarity, this compound is expected to exhibit comparable or potentially superior performance in enhancing the luminescent properties of quantum dots and other nanomaterials. The methyl group might provide additional electronic effects or steric hindrance that could further influence the surface chemistry and photophysical properties of the modified nanomaterials.

Below is a data table illustrating the reported enhancement using a similar compound, which suggests the potential of this compound.

| Nanomaterial | Surface Modifier | Solvent | Initial PLQY (%) | Final PLQY (%) | Fold Increase |

| p-phenylenediamine-derived Carbon Dots | 4-morpholinoaniline | Chloroform | 28.3 | 41.8 | ~1.48 |

Catalyst Development and Coordination Chemistry Applications

The field of catalysis often relies on the design of sophisticated ligands that can coordinate with metal centers to facilitate chemical reactions. mdpi.com The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions.

This compound can be envisioned as a versatile ligand in coordination chemistry. grafiati.commdpi.com The aniline nitrogen and the morpholine nitrogen can act as donor atoms, allowing the molecule to function as a bidentate or monodentate ligand. wisdomlib.orgmdpi.comjchemlett.com The formation of stable chelate rings with transition metals can lead to the development of novel catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions. mdpi.com The electronic environment of the metal center can be precisely modulated by the substituents on the aniline ring, thereby influencing the catalytic activity and selectivity of the resulting metal complex. jchemlett.com The synthesis of mixed-ligand complexes further expands the possibilities for creating highly specialized catalytic systems. wisdomlib.org

Insufficient Research on this compound-Based Polymeric Reagents for Environmental Applications

The synthesis of chelating polymers for the removal of heavy metal ions from aqueous solutions is a significant area of environmental chemistry. These polymers typically contain functional groups capable of forming stable complexes with metal ions, thereby facilitating their extraction. The morpholino group, with its nitrogen and oxygen atoms, presents potential as a chelating agent. However, the specific incorporation of this compound into polymeric structures for this application has not been extensively documented.

Without dedicated studies, it is not possible to provide detailed research findings or data tables on the performance of polymeric reagents derived from this compound for metal extraction and environmental remediation. The scientific community has yet to fully explore the potential of this particular compound in this application area.

Future Research Directions and Outlook for 2 Methyl 5 Morpholinoaniline

Exploration of Novel and Sustainable Synthetic Routes (Green Chemistry)

The future synthesis of 2-Methyl-5-morpholinoaniline and its analogs is increasingly leaning towards the principles of green chemistry. The goal is to develop synthetic pathways that are not only efficient but also environmentally benign. nih.govresearchgate.netchemrxiv.org Traditional methods for creating substituted anilines and morpholines can be cumbersome and may involve hazardous reagents. nih.govchemrxiv.org

Future research will likely focus on several key green chemistry strategies:

Catalyst- and Additive-Free Reactions: Developing synthetic methods that proceed without the need for metal catalysts or additives is a primary goal. beilstein-journals.org This simplifies purification, reduces waste, and lowers costs.

Use of Greener Solvents: Research is moving towards replacing conventional organic solvents with more sustainable alternatives, such as water, ethanol, or bio-based solvents. acs.org

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel (a "one-pot" synthesis) improves efficiency by reducing the need for intermediate purification steps, which in turn saves time, resources, and reduces waste generation. organic-chemistry.orge3s-conferences.org

Redox-Neutral Protocols: Methodologies that are redox-neutral, avoiding the use of heavy metal oxidants or hydride reducing agents, are being explored for the synthesis of morpholines from materials like 1,2-amino alcohols. nih.govchemrxiv.org

A comparative table of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Catalysts | Often requires heavy metal catalysts. | Aims for catalyst-free reactions or use of biocatalysts. |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs water, supercritical fluids, or biodegradable solvents. |

| Reagents | May use hazardous or toxic reagents. | Focuses on using non-toxic, renewable starting materials. |

| Efficiency | Often involves multiple steps with purification. | Emphasizes one-pot reactions and high atom economy. |

| Waste | Can generate significant chemical waste. | Designed to minimize waste through recycling and biodegradable byproducts. |

Advanced Mechanistic Studies to Elucidate Complex Chemical Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research will likely employ a combination of experimental and computational techniques to unravel these complex chemical pathways.

Key areas for mechanistic investigation include:

Palladium-Catalyzed Carboamination: For morpholine (B109124) synthesis, the mechanism of palladium-catalyzed carboamination is of significant interest. Studies suggest a pathway involving an initial oxidative addition, followed by aminopalladation and reductive elimination to form the morpholine ring. nih.gov Understanding the transition states, such as the boat-like transition state proposed for aminopalladation, can help in controlling stereochemistry. nih.gov

Imine Condensation–Isoaromatization: For the aniline (B41778) portion, reactions involving sequential imine condensation and isoaromatization offer a pathway to N-substituted anilines. beilstein-journals.org Elucidating the energetic landscape of these reactions can lead to improved yields and selectivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in mapping out potential energy surfaces, identifying transition states, and predicting reaction outcomes. nih.gov This in-silico approach can accelerate the discovery of optimal reaction conditions.

| Mechanistic Aspect | Area of Focus for this compound |

| Kinetics | Studying the reaction rates of aniline arylation and morpholine ring formation to identify rate-determining steps. |

| Stereochemistry | Investigating the factors that control the stereochemical outcome in the synthesis of chiral derivatives. |

| Intermediates | Spectroscopic identification and characterization of key reaction intermediates. |

| Catalyst Role | Elucidating the precise role of catalysts in activating substrates and facilitating bond formation. |

High-Throughput Screening and Lead Optimization Strategies for Derivatives

Given that the morpholine and aniline moieties are common in pharmacologically active compounds, derivatives of this compound are prime candidates for drug discovery programs. e3s-conferences.orgnih.gov High-throughput screening (HTS) and subsequent lead optimization are powerful strategies to identify and refine new therapeutic agents. azolifesciences.com

The future application of these strategies will likely involve:

Large-Scale Library Screening: Screening large, diverse chemical libraries for compounds that exhibit activity against specific biological targets, such as protein kinases. nih.govazolifesciences.com Kinases are a particularly relevant target class, as many existing kinase inhibitors feature morpholine or aniline scaffolds. nih.govwiley.com

Structure-Activity Relationship (SAR) Studies: Once initial "hits" are identified from HTS, systematic modifications to the structure of this compound will be made to understand how chemical changes affect biological activity. This iterative process is central to lead optimization.

Fragment-Based Screening: An alternative to HTS, this approach screens smaller chemical fragments to identify those that bind to the target. These fragments are then grown or linked together to create a more potent lead compound.

| Strategy | Application to this compound Derivatives |

| High-Throughput Screening (HTS) | Screening a library of derivatives against a panel of cancer cell lines or specific enzymes (e.g., kinases) to identify initial hits. nih.govselleckchem.com |

| Lead Optimization | Modifying the methyl and morpholino substituents to improve potency, selectivity, and pharmacokinetic properties. |

| In Silico Screening | Using computational models to virtually screen thousands of potential derivatives before committing to chemical synthesis, saving time and resources. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and identification of novel molecules with desired properties. nih.govacs.orgnih.gov For this compound, these computational tools offer a pathway to rapidly explore its vast chemical space.

Future research directions in this area include:

De Novo Drug Design: Employing generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), to design entirely new molecules based on the this compound scaffold. acs.orgfrontiersin.org These models can be trained on vast datasets of known active compounds to learn the structural features required for activity against a specific target. nih.govfrontiersin.org

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives before they are synthesized. frontiersin.orgchemrxiv.org These models use molecular descriptors to correlate a compound's structure with its activity, allowing for the rapid prioritization of the most promising candidates. nih.gov

Scaffold Hopping: Using AI to identify new core structures (scaffolds) that maintain the key pharmacophoric features of this compound but possess different physicochemical properties, potentially leading to improved drug-like characteristics or novel intellectual property. frontiersin.org

| AI/ML Application | Potential Impact on this compound Research |

| Generative Models | Creation of novel, synthesizable derivatives with predicted high affinity for targets like kinases. nih.gov |

| Bioactivity Prediction | Rapidly estimate the potential efficacy and toxicity of virtual compounds, guiding synthetic efforts. stanford.edugithub.iogithub.comnih.gov |

| Property Optimization | Fine-tuning molecular properties such as solubility, metabolic stability, and cell permeability in silico. |

Investigation of Additional Therapeutic Avenues and Molecular Targets

The structural components of this compound suggest a broad potential for biological activity. While its utility as a scaffold for kinase inhibitors is a primary focus, future research should explore a wider range of therapeutic applications.

Potential new therapeutic areas and molecular targets include:

Anticancer Agents: Beyond kinase inhibition, aniline derivatives have shown promise as inhibitors of other cancer-related targets, such as Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The morpholine moiety is also present in approved anticancer drugs like gefitinib. chemicalbook.com

Antisense Therapeutics: Morpholino oligos, which are synthetic molecules containing morpholine rings, are used as therapeutic agents to block specific RNA sequences, thereby altering gene expression. gene-tools.combiosyn.comnih.govrsc.orgpharmasalmanac.com While this compound itself is not a morpholino oligo, its core structure could inspire the design of small molecules that modulate RNA function.

Cardiovascular and Neurological Disorders: Aniline derivatives have been investigated for a variety of conditions, including heart failure, pain, and depression. pharmasalmanac.combenthamdirect.comechemi.comingentaconnect.com Exploring the activity of this compound derivatives against targets in the cardiovascular and central nervous systems could yield novel therapies.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices

As derivatives of this compound advance through the drug discovery pipeline, the need for sensitive and reliable analytical methods to detect and quantify these compounds in complex biological and environmental samples will become critical.

Future research in this domain should focus on:

Chromatographic Techniques: Developing and validating robust methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of the parent compound and its metabolites in matrices like plasma, urine, and tissue. eschemy.comresearchgate.net

High-Sensitivity Mass Spectrometry: Utilizing tandem mass spectrometry (MS/MS) to achieve the low limits of detection required for pharmacokinetic and environmental monitoring studies.

Sensor Development: Exploring the potential of polyaniline derivatives, which can be synthesized from aniline monomers, as chemical sensors for various analytes. nih.gov This could lead to the development of novel sensors based on polymers derived from this compound.

| Analytical Method | Application in Future Research |

| HPLC-UV/Vis | Routine analysis and quality control during synthesis and formulation. |

| LC-MS/MS | Pharmacokinetic studies, metabolite identification, and trace analysis in biological fluids. eschemy.com |

| GC-MS | Analysis of volatile derivatives and for environmental monitoring. researchgate.net |

| Electrochemical Sensors | Potential for real-time monitoring in specific applications. eschemy.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methyl-5-morpholinoaniline to achieve high yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For instance, morpholine derivatives can react with halogenated aniline precursors under catalytic conditions. Evidence from analogous syntheses suggests using polar aprotic solvents (e.g., 2-propanol) with acid catalysts (e.g., p-toluenesulfonic acid) at room temperature to promote efficient coupling . Optimizing stoichiometry (1:1.5 molar ratio of aniline precursor to morpholine derivative) and reaction time (12–24 hours) can enhance yields. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol) is recommended to isolate the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing it from structural analogs?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the morpholine ring (δ ~3.7 ppm for N-CH groups) and methyl substitution on the aniline ring (δ ~2.3 ppm for CH) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a methanol/water gradient (60:40 to 90:10 over 20 minutes) at 1.0 mL/min flow rate to resolve this compound from analogs like 2-Methoxy-5-methylaniline (retention time ~12.5 minutes) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 207.1) .

Advanced Research Questions

Q. How can conflicting impurity profiles in this compound synthesis batches be systematically resolved?

- Methodological Answer : Contradictions in impurity data often arise from variations in starting materials or reaction conditions. To address this:

- Step 1 : Perform LC-MS/MS to identify impurities (e.g., unreacted precursors or byproducts like 4-Methoxy-2-methylaniline) .

- Step 2 : Compare impurity retention times and fragmentation patterns against reference standards (e.g., USP or CAS-certified compounds) .

- Step 3 : Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent purity, catalyst loading) affecting impurity formation. For example, reduce residual morpholine by adding a quenching step with acetic acid .

- Data Table :

| Impurity ID | Structure | Source | Mitigation Strategy |

|---|---|---|---|

| Imp-A | 4-Methoxy-2-methylaniline | Side reaction | Optimize reaction time |

| Imp-B | Bis(2-chloroethyl)ether | Solvent contamination | Use HPLC-grade solvents |

Q. What computational strategies can predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites on the aniline ring. The methyl group at position 2 and morpholine at position 5 direct electrophiles to the para position .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., methanol vs. DMF) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy by ~15% .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants derived from -NMR monitoring) .

Q. How does the morpholine ring influence the solubility and stability of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : The morpholine ring enhances water solubility via hydrogen bonding. At pH 7.4 (physiological buffer), solubility is ~25 mg/mL, decreasing to <5 mg/mL in acidic conditions (pH 2.0) due to protonation of the morpholine nitrogen .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidized morpholine) form <2% under inert atmospheres but increase to 8% in the presence of oxygen .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.